TRPV1 Antagonist Potency: Ranking Cinnoline Core vs. Quinoline, Quinazoline, and Isoquinoline Analogs
In a head-to-head comparison of heteroaromatic pharmacophores as TRPV1 receptor antagonists, the cinnoline core demonstrated intermediate potency. The quinazoline-containing compound (20a) was the most potent (hTRPV1 IC50 = 42 nM), followed by the phthalazine (24, IC50 = 175 nM) and the cinnoline (30, IC50 = 189 nM) . While not the most potent in this series, the cinnoline core offers a distinct selectivity profile compared to the more potent quinazoline and isoquinoline cores, as evidenced by the overall ranking: 5-isoquinoline > 8-quinoline = 8-quinazoline > 8-isoquinoline ≥ cinnoline ≈ phthalazine ≈ quinoxaline ≈ 5-quinoline . This data positions the cinnoline core as a valuable alternative when quinazoline or isoquinoline leads exhibit unfavorable off-target or PK properties.
| Evidence Dimension | In vitro TRPV1 antagonist activity (hTRPV1 IC50) |
|---|---|
| Target Compound Data | Compound 30 (cinnoline-based): IC50 = 189 nM |
| Comparator Or Baseline | Compound 20a (quinazoline-based): IC50 = 42 nM; Compound 24 (phthalazine-based): IC50 = 175 nM; Compound 14a (5-isoquinoline-based): IC50 = 4 nM |
| Quantified Difference | Cinnoline core is 4.5-fold less potent than quinazoline and 1.08-fold less potent than phthalazine in this specific assay. |
| Conditions | In vitro capsaicin activation assay of the human TRPV1 receptor. |
Why This Matters
This data allows medicinal chemists to select the cinnoline core based on a known potency benchmark, enabling rational scaffold hopping when optimizing for a specific potency window or selectivity profile.
- [1] Novel Transient Receptor Potential Vanilloid 1 Receptor Antagonists for the Treatment of Pain: Structure−Activity Relationships for Ureas with Quinoline, Isoquinoline, Quinazoline, Phthalazine, Quinoxaline, and Cinnoline Moieties. Journal of Medicinal Chemistry, 2005, 48, 1, 71-78. View Source
